REACTION_CXSMILES
|
Br[CH:2]([CH3:4])[CH3:3].[Br:5][C:6]1[C:7](=[O:16])[NH:8][CH:9]=[C:10]([C:12]([F:15])([F:14])[F:13])[CH:11]=1>CCCCCC.C(=O)([O-])[O-].[Ag+2]>[Br:5][C:6]1[C:7]([O:16][CH:2]([CH3:4])[CH3:3])=[N:8][CH:9]=[C:10]([C:12]([F:15])([F:14])[F:13])[CH:11]=1 |f:3.4|
|
Name
|
|
Quantity
|
0.78 mL
|
Type
|
reactant
|
Smiles
|
BrC(C)C
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
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BrC=1C(NC=C(C1)C(F)(F)F)=O
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
1.16 g
|
Type
|
catalyst
|
Smiles
|
C([O-])([O-])=O.[Ag+2]
|
Name
|
|
Quantity
|
0.78 mL
|
Type
|
reactant
|
Smiles
|
BrC(C)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
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Type
|
CUSTOM
|
Details
|
the mixture stirred at 50° C. for 14 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
at reflux for 3 h
|
Duration
|
3 h
|
Type
|
TEMPERATURE
|
Details
|
reflux
|
Type
|
WAIT
|
Details
|
resumed for a further 3 h
|
Duration
|
3 h
|
Type
|
TEMPERATURE
|
Details
|
On cooling
|
Type
|
FILTRATION
|
Details
|
the mixture was filtered
|
Type
|
ADDITION
|
Details
|
the filtrate diluted with hexane (100 ml)
|
Type
|
WASH
|
Details
|
washed with water (50 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried (Na2SO4)
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
WASH
|
Details
|
eluting with ethyl acetate/hexane (5:95)
|
Reaction Time |
14 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C(=NC=C(C1)C(F)(F)F)OC(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.68 g | |
YIELD: CALCULATEDPERCENTYIELD | 71.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |